5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole
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Description
5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole is a useful research compound. Its molecular formula is C22H19N5OS and its molecular weight is 401.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Antimicrobial Applications
Antitubercular Agents : A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines were synthesized to explore their antitubercular activity. Iodobenzene diacetate was used under solvent-free conditions to create these compounds, one of which showed significant activity against tuberculosis (Sekhar, Rao, & Kumar, 2011).
Antimicrobial and Antifungal Agents : Newer analogues of quinolin-8-ol demonstrated potent antimicrobial activities, including against both gram-positive and gram-negative organisms. The compounds synthesized provided valuable insights into antibacterial and antifungal potentials (Sharma, Hussain, & Amir, 2008).
Anticancer Applications
Antiproliferative Agents : A hybrid pharmacophore approach was utilized to synthesize [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, which demonstrated superior antiproliferative effects against various cancer cell lines compared to known therapies. This highlights the potential of these compounds as anticancer agents (Kaneko et al., 2020).
Selective AMPA Receptor Antagonists : Certain quinoxaline derivatives were identified as novel selective antagonists for the AMPA receptor, with implications for therapeutic applications in neurological disorders and potential anticancer activities (Catarzi et al., 2004).
Advancements in Synthetic Methods
Efficient Synthesis of Triazole Derivatives : A method for synthesizing 1,2,4-triazole derivatives, which are known for their antimicrobial properties, was developed. This technique underscores the chemical versatility and potential biomedical applications of these compounds (Behalo et al., 2013).
Membranotropic Properties of Quinoxaline Derivatives : The study of a novel quinoxaline derivative revealed its increased solubility and integration within lipid bilayers when encapsulated in nanocontainers. This research could lead to new drug delivery systems enhancing the therapeutic index of quinoxaline-based compounds (Mirgorodskaya et al., 2017).
Properties
IUPAC Name |
5-methyl-2-(3-methylphenyl)-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-13-7-6-8-16(11-13)21-23-18(14(2)28-21)12-29-22-20-26-25-15(3)27(20)19-10-5-4-9-17(19)24-22/h4-11H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADJXFLWRGRSTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.